molecular formula C12H13ClN4O B1469786 2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide CAS No. 1421601-84-4

2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No. B1469786
CAS RN: 1421601-84-4
M. Wt: 264.71 g/mol
InChI Key: ZIFUKRXYTLSTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide” is a compound that contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Antiviral Applications

Indole and triazole derivatives: , which are structurally related to the compound , have been reported to exhibit significant antiviral activities . These compounds can be designed to target specific viral enzymes or processes, potentially inhibiting the replication of viruses such as influenza and Coxsackie B4 virus. The structural features of the compound, including the triazole ring, could be exploited to develop new antiviral agents with high selectivity and potency.

Anticancer Potential

The triazole moiety present in the compound is known to be a core structure in many anticancer drugs . Triazole derivatives can interact with various biological targets, disrupting critical pathways in cancer cells. Research into similar compounds has indicated that they can be selective towards certain cancer cell lines, offering a pathway to targeted cancer therapies.

Agricultural Chemistry

In agriculture, compounds like “2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide” could serve as precursors to plant growth regulators . Indole derivatives, for instance, are structurally related to plant hormones such as indole-3-acetic acid, which is crucial for plant development. Synthesizing analogs of these hormones could lead to enhanced crop yields and improved resistance to environmental stressors.

Antibacterial and Antifungal Agents

The presence of both chloro and triazole groups in the compound suggests potential use as an antibacterial or antifungal agent . These types of molecules can be designed to interfere with the cell wall synthesis of bacteria and fungi, leading to their death. This application is particularly relevant in the context of increasing antibiotic resistance.

Biochemical Research

In biochemical research, such compounds can be used as molecular probes to study enzyme-substrate interactions . They can also be modified to create affinity labels or inhibitors for enzymes, helping to elucidate biological pathways and identify potential drug targets.

Industrial Applications

In the industrial sector, derivatives of the compound could be utilized in the synthesis of polymers or as catalysts in chemical reactions . The functional groups present in the compound provide reactive sites that can be involved in bond formation or cleavage, which is fundamental in polymer chemistry and catalysis.

properties

IUPAC Name

2-chloro-N-[5-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-7-3-4-9(12-14-8(2)16-17-12)10(5-7)15-11(18)6-13/h3-5H,6H2,1-2H3,(H,15,18)(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFUKRXYTLSTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=N2)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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